

# Confirming the Structure of 2-Acetamido-6-nitrobenzoic acid: A Comparative Spectroscopic Guide

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## Compound of Interest

Compound Name: 2-Acetamido-6-nitrobenzoic Acid

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This guide provides a comparative analysis to aid in the structural confirmation of **2-Acetamido-6-nitrobenzoic acid**. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents a comprehensive comparison with closely related structural isomers and analogs. The methodologies and spectral data provided for these related compounds offer a robust framework for the characterization and confirmation of the **2-Acetamido-6-nitrobenzoic acid** structure.

## Structural Overview

**2-Acetamido-6-nitrobenzoic acid** ( $C_9H_8N_2O_5$ ) is a substituted aromatic carboxylic acid.<sup>[1]</sup> Its structure, featuring an acetamido and a nitro group ortho to a carboxylic acid, suggests specific spectroscopic signatures that can be predicted and compared with known compounds.

## Comparative Spectroscopic Data

To facilitate the structural elucidation of **2-Acetamido-6-nitrobenzoic acid**, the following tables summarize key spectroscopic data for structurally similar molecules. This comparative data is essential for identifying the characteristic signals of the target compound.

Table 1: Comparative  $^1H$  NMR Spectroscopic Data of Related Nitrobenzoic Acid Derivatives

Compound	Chemical Shift ( $\delta$ ) of Aromatic Protons (ppm)	Multiplicity	Solvent	Reference
2-Nitrobenzoic acid	8.00 - 8.03 (H-6), 7.88 - 7.90 (H-4), 7.81 - 7.82 (H-5), 7.79 (H-3)	m	DMSO-d6	[2]
2-Methyl-6-nitrobenzoic acid	7.998 (d), 7.733 (t), 7.608 (d)	d, t, d	DMSO-d6	[3]
2-Amino-4-nitrobenzoic acid	7.930, 7.661, 7.258	m	DMSO-d6	[4]
Predicted 2-Acetamido-6-nitrobenzoic acid	~8.0-8.2 (H-3), ~7.8-8.0 (H-4), ~7.6-7.8 (H-5)	d, t, d	DMSO-d6	N/A

Table 2: Comparative  $^{13}\text{C}$  NMR Spectroscopic Data of Related Nitrobenzoic Acid Derivatives

Compound	Chemical Shift ( $\delta$ ) of Key Carbons (ppm)	Solvent	Reference
2-Nitrobenzoic acid	165.7 (C=O), 147.9 (C-2), 133.5 (C-4), 131.8 (C-6), 130.3 (C-1), 129.1 (C-5), 124.2 (C-3)	Not Specified	[2]
Predicted 2-Acetamido-6-nitrobenzoic acid	~168 (C=O, acid), ~170 (C=O, amide), ~148 (C-NO <sub>2</sub> ), ~140 (C-NHAc), ~120-135 (Aromatic C-H), ~24 (CH <sub>3</sub> )	DMSO-d6	N/A

Table 3: Comparative Infrared (IR) Spectroscopy Data of Related Nitrobenzoic Acid Derivatives

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
2-Nitrobenzoic acid	~3000 (broad), ~1700, ~1530, ~1350	O-H (acid), C=O (acid), Asymmetric NO <sub>2</sub> , Symmetric NO <sub>2</sub>	[3]
2-Methyl-6-nitrobenzoic acid	~3000, ~1700, ~1530, ~1350	O-H (acid), C=O (acid), Asymmetric NO <sub>2</sub> , Symmetric NO <sub>2</sub>	[3]
Predicted 2-Acetamido-6-nitrobenzoic acid	~3300, ~3000 (broad), ~1700, ~1680, ~1540, ~1350	N-H (amide), O-H (acid), C=O (acid), C=O (amide I), Asymmetric NO <sub>2</sub> , Symmetric NO <sub>2</sub>	N/A

Table 4: Comparative Mass Spectrometry Data

Compound	Molecular Weight (g/mol)	Predicted m/z for [M-H] <sup>-</sup>	Reference
2-Acetamido-6-nitrobenzoic acid	224.17	223.03604	[1]
2-Acetamido-5-nitrobenzoic acid	224.17	Not Specified	[5]
4-Acetamido-3-nitrobenzoic acid	224.17	Not Specified	[6]
2-Methyl-6-nitrobenzoic acid	181.15	Not Specified	[3]

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data necessary for the structural confirmation of **2-Acetamido-6-nitrobenzoic acid**. These are based on established methods for similar aromatic nitro compounds.[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the proton and carbon framework of the molecule.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both <sup>1</sup>H and <sup>13</sup>C detection.
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - <sup>13</sup>C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans will be required compared to <sup>1</sup>H NMR.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

## Infrared (IR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule.
- Methodology (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean.
  - Place a small amount of the solid sample onto the crystal.
  - Apply pressure to ensure good contact.
- Instrumentation: A benchtop FT-IR spectrometer with an ATR accessory.

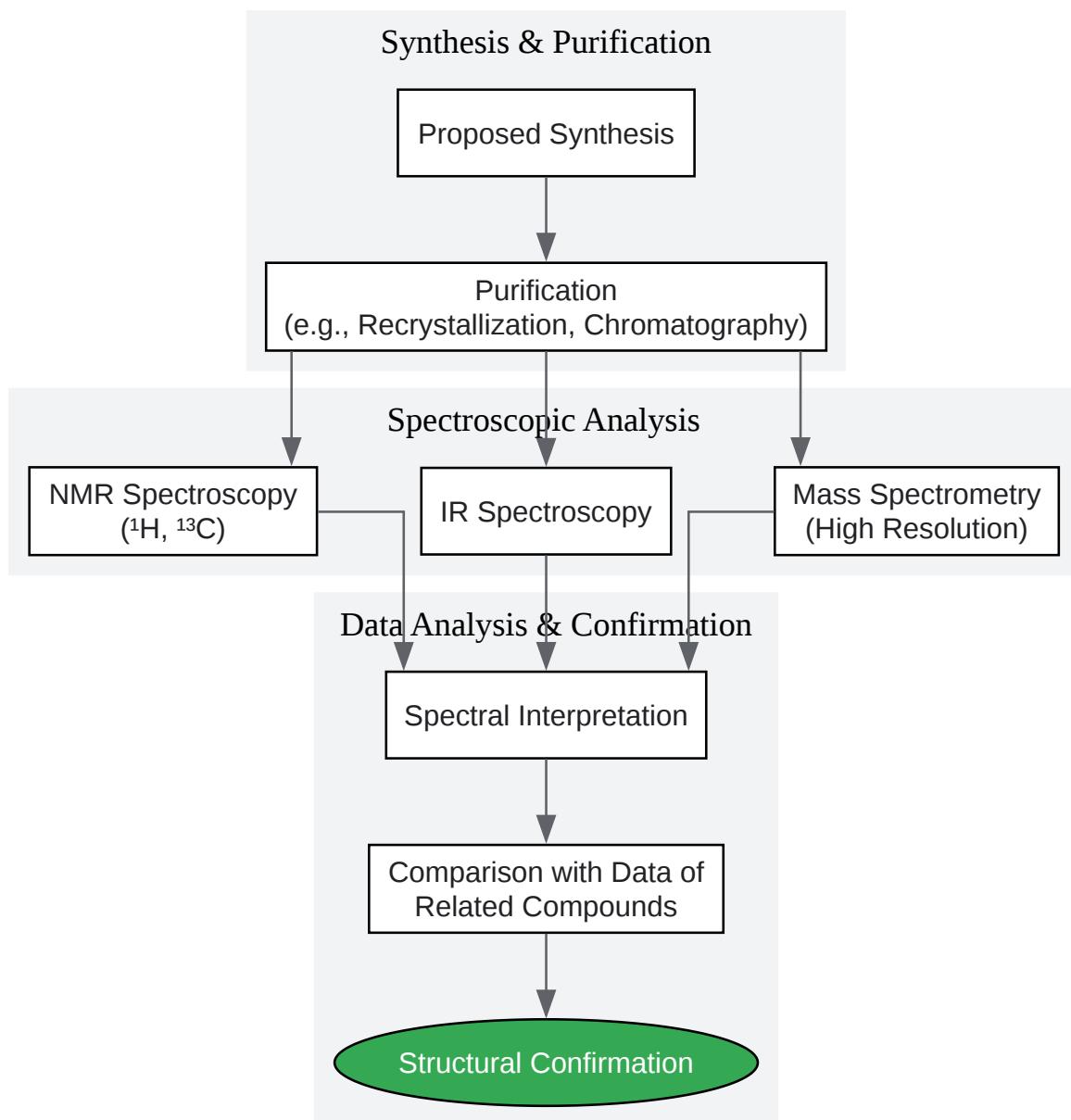
- Data Acquisition: Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically scanning from 4000-400  $\text{cm}^{-1}$ . Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology (Electrospray Ionization - ESI):
  - Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1  $\mu\text{g/mL}$ ).
  - Infuse the sample solution into the ESI source.
- Instrumentation: A mass spectrometer equipped with an ESI source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
- Data Acquisition: Acquire spectra in both positive and negative ion modes. The mass analyzer separates ions based on their mass-to-charge ratio ( $m/z$ ).
- Data Processing: The resulting mass spectrum plots the relative abundance of ions against their  $m/z$  ratio. The molecular ion peak should be identified to confirm the molecular weight.

## Workflow for Structural Confirmation

The logical flow for confirming the structure of **2-Acetamido-6-nitrobenzoic acid** is outlined below.



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Caption: Workflow for the synthesis, purification, and structural confirmation of **2-Acetamido-6-nitrobenzoic acid**.

By following the described experimental protocols and comparing the acquired data with the provided information for related compounds, researchers can confidently confirm the structure of **2-Acetamido-6-nitrobenzoic acid**.

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